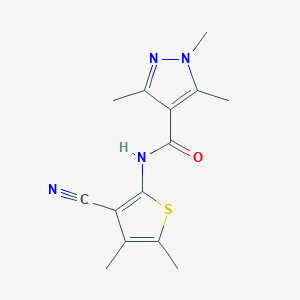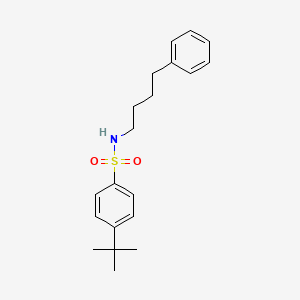![molecular formula C15H18N2OS B10969276 4-{[2-(3-Methylphenyl)-1,3-thiazol-4-yl]methyl}morpholine](/img/structure/B10969276.png)
4-{[2-(3-Methylphenyl)-1,3-thiazol-4-yl]methyl}morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[2-(3-Methylphenyl)-1,3-thiazol-4-yl]methyl}morpholine is a complex organic compound that features a thiazole ring and a morpholine moiety. The thiazole ring is known for its diverse biological activities, while the morpholine ring is often used in medicinal chemistry for its pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-methylbenzaldehyde with thiosemicarbazide to form the thiazole ring, which is then reacted with morpholine under specific conditions .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors or other advanced techniques .
Chemical Reactions Analysis
Types of Reactions
4-{[2-(3-Methylphenyl)-1,3-thiazol-4-yl]methyl}morpholine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or morpholine rings .
Scientific Research Applications
4-{[2-(3-Methylphenyl)-1,3-thiazol-4-yl]methyl}morpholine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its pharmacological effects, particularly in the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 4-{[2-(3-Methylphenyl)-1,3-thiazol-4-yl]methyl}morpholine involves its interaction with specific molecular targets. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting or activating them. The morpholine moiety can enhance the compound’s solubility and bioavailability, making it more effective in biological systems .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like thiazole itself, 2-aminothiazole, and benzothiazole share the thiazole ring structure.
Morpholine Derivatives: Compounds like N-methylmorpholine and 4-morpholinopropanol share the morpholine ring structure
Uniqueness
4-{[2-(3-Methylphenyl)-1,3-thiazol-4-yl]methyl}morpholine is unique due to the combination of the thiazole and morpholine rings, which confer both biological activity and favorable pharmacokinetic properties. This dual functionality makes it a valuable compound in various fields of research and application .
Properties
Molecular Formula |
C15H18N2OS |
|---|---|
Molecular Weight |
274.4 g/mol |
IUPAC Name |
4-[[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl]morpholine |
InChI |
InChI=1S/C15H18N2OS/c1-12-3-2-4-13(9-12)15-16-14(11-19-15)10-17-5-7-18-8-6-17/h2-4,9,11H,5-8,10H2,1H3 |
InChI Key |
RVELYXVHXLKVHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=CS2)CN3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4-Dimethyl-6-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)cyclohex-3-ene-1-carboxylic acid](/img/structure/B10969205.png)
![4-[(4-ethylphenyl)sulfonyl]-N-phenylpiperazine-1-carboxamide](/img/structure/B10969210.png)
![2-methyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}propanamide](/img/structure/B10969211.png)

![5-cyclopropyl-7-(difluoromethyl)-N-(1H-indol-2-ylmethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10969226.png)
![2-[(2-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B10969230.png)
![7-(Propan-2-ylidene)-3-(1,3-thiazol-2-ylcarbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B10969235.png)
![N-(3-fluoro-2-methylphenyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide](/img/structure/B10969243.png)
![N-[1-(5-chlorothiophen-2-yl)propyl]-2-fluorobenzenesulfonamide](/img/structure/B10969246.png)
![2-{[4-(4-Butylphenyl)-3-carbamoylthiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B10969261.png)
![N-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]thiophene-2-sulfonamide](/img/structure/B10969284.png)

![Tetrahydrofuran-2-yl{4-[(2,4,5-trimethylphenyl)sulfonyl]piperazin-1-yl}methanone](/img/structure/B10969288.png)
![4-propyl-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide](/img/structure/B10969291.png)
